molecular formula C8H4BrClN2O2 B13683715 5-Bromo-7-chloro-1H-indazole-3-carboxylic Acid

5-Bromo-7-chloro-1H-indazole-3-carboxylic Acid

Cat. No.: B13683715
M. Wt: 275.48 g/mol
InChI Key: JMNCSYPFNDBYQJ-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1H-indazole-3-carboxylic Acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-1H-indazole-3-carboxylic Acid typically involves the bromination and chlorination of indazole derivatives. One common method includes the reaction of 5-bromoindazole with chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid, and the temperature is maintained to ensure the selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-1H-indazole-3-carboxylic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Substitution: Reagents such as halogens or sulfonyl chlorides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

5-Bromo-7-chloro-1H-indazole-3-carboxylic Acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1H-indazole-3-carboxylic Acid involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-indazole-3-carboxylic Acid
  • 7-Bromo-5-chloro-1H-indazole
  • 5-Chloro-1H-indazole-3-carboxylic Acid

Uniqueness

5-Bromo-7-chloro-1H-indazole-3-carboxylic Acid is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

5-bromo-7-chloro-2H-indazole-3-carboxylic acid

InChI

InChI=1S/C8H4BrClN2O2/c9-3-1-4-6(5(10)2-3)11-12-7(4)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

JMNCSYPFNDBYQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)C(=O)O)Cl)Br

Origin of Product

United States

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